(R)-2-(4-Butylphenyl)-propionic acid

Medicinal Chemistry NSAID Pharmacology Lipoxygenase

(R)-2-(4-Butylphenyl)-propionic acid (CAS 1263078-21-2) is the (R)-enantiomer of a propionic acid derivative, belonging to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a structural analog of ibuprofen, characterized by an n-butyl group at the para position of the phenyl ring.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 1263078-21-2
Cat. No. B1524103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Butylphenyl)-propionic acid
CAS1263078-21-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1
InChIKeyFEFPDZIYEWFQFK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Butylphenyl)-propionic acid: A Chiral NSAID Derivative for Specialized Research and Quality Control


(R)-2-(4-Butylphenyl)-propionic acid (CAS 1263078-21-2) is the (R)-enantiomer of a propionic acid derivative, belonging to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) . It is a structural analog of ibuprofen, characterized by an n-butyl group at the para position of the phenyl ring . As a chiral molecule, it serves as a critical reference standard and impurity marker for ibuprofen, where it is known as Ibuprofen Impurity O (EP/BP) [1].

Why (R)-2-(4-Butylphenyl)-propionic acid is Not a Drop-in Replacement for Ibuprofen or Its Racemate


Substitution of (R)-2-(4-Butylphenyl)-propionic acid with the more common and cheaper ibuprofen or its racemic mixture is not scientifically valid for several reasons. Firstly, the n-butyl side chain in (R)-2-(4-Butylphenyl)-propionic acid confers distinct lipophilicity and, consequently, altered metabolic and pharmacokinetic properties compared to ibuprofen's isobutyl group . Secondly, as a chiral molecule, its specific (R)-enantiomer interacts with biological targets differently than the (S)-enantiomer or the racemate, a crucial distinction in drug development and receptor binding studies . Most importantly, this compound is primarily employed not as an active pharmaceutical ingredient but as an analytical reference standard (Ibuprofen Impurity O) and a research tool to investigate structure-activity relationships (SAR), rendering generic substitutions useless for its core applications .

Quantitative Evidence: Validated Differentiation of (R)-2-(4-Butylphenyl)-propionic acid for Procurement Decisions


Molecular Target Differentiation: Ibuprofen's n-Butyl Analog vs. Ibuprofen

The substitution of ibuprofen's isobutyl group with an n-butyl group in (R)-2-(4-Butylphenyl)-propionic acid results in a distinct pharmacological profile. A database entry describes the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This contrasts with ibuprofen's primary mechanism of action, which is as a non-selective cyclooxygenase (COX) inhibitor. This difference in primary target suggests a distinct biological activity profile, making the compound a valuable tool for studying alternative anti-inflammatory pathways [1].

Medicinal Chemistry NSAID Pharmacology Lipoxygenase

Differentiation from Racemate: Commercial Availability of the (R)-Enantiomer

The (R)-enantiomer is supplied by multiple vendors, including MolCore (purity ≥98%) , Hoezel-Biotech (purity >97%) [1], and AKSci (purity ≥95%) , with a purity specification that ensures minimal contamination from the (S)-enantiomer. In contrast, the racemic mixture (2-(4-butylphenyl)propionic acid, CAS 3585-49-7) is a known impurity of ibuprofen and is used as a reference standard, but lacks the enantiomeric purity required for studies on stereospecific interactions. While a direct quantitative chiral purity comparison is not provided in these datasheets, the explicit identification and separate CAS numbers for the (R)-enantiomer (1263078-21-2) and the racemate (3585-49-7) highlight the availability of a defined chiral starting material [2].

Chiral Chemistry Analytical Standards Asymmetric Synthesis

Differentiation from (S)-Enantiomer: Absolute Configuration Confirmed by X-Ray Crystallography

The absolute configuration and stereogeometry of the title compound have been unambiguously proven by X-ray diffraction analysis, confirming its (R)-designation [1]. The crystal structure was solved and refined to an R(1) value of 0.053 for 2043 observed reflections, providing high-confidence structural data [1]. This directly contrasts with the (S)-enantiomer (CAS 404354-76-3) [2] and the racemic mixture , whose crystal structures may differ. This validated structural data is critical for computational modeling and structure-based drug design, where accurate atomic coordinates are essential.

Structural Biology X-Ray Crystallography Chirality

High-Value Research & Industrial Application Scenarios for (R)-2-(4-Butylphenyl)-propionic acid


Analytical Reference Standard for Pharmaceutical Quality Control

As Ibuprofen Impurity O (EP/BP), (R)-2-(4-Butylphenyl)-propionic acid is essential for the development and validation of analytical methods to ensure the purity of ibuprofen active pharmaceutical ingredients (APIs). Its use in HPLC calibration and as a system suitability standard is critical for meeting regulatory pharmacopoeial requirements, a role for which neither ibuprofen itself nor the (S)-enantiomer can substitute .

Chemical Probe for Investigating Lipoxygenase-Mediated Inflammation

Based on its reported activity as a potent lipoxygenase inhibitor, this compound is a valuable tool for basic research into the role of lipoxygenases in inflammatory diseases, such as asthma and atherosclerosis [1]. Its distinct target profile, compared to COX-inhibiting NSAIDs like ibuprofen, allows for the specific interrogation of the lipoxygenase pathway, offering a clear advantage for target validation and pathway deconvolution studies [1].

Chiral Building Block for Asymmetric Synthesis

The validated (R)-configuration and high enantiomeric purity of the compound make it a suitable starting material or intermediate for the enantioselective synthesis of more complex molecules . This application is supported by the unambiguous confirmation of its absolute configuration by X-ray crystallography [2], which provides a solid foundation for designing stereospecific synthetic routes. The racemate is unsuitable for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(4-Butylphenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.